4-[(4-Methylphenyl)methyl]benzene-1,2,3-triol

Tyrosinase Inhibition Melanogenesis Enzyme Kinetics

4-[(4-Methylphenyl)methyl]benzene-1,2,3-triol is a phenolic triol derivative characterized by a benzene-1,2,3-triol core substituted with a 4-methylbenzyl group. This specific substitution pattern distinguishes it from simpler analogs like pyrogallol (benzene-1,2,3-triol) and 4-methylbenzene-1,2,3-triol.

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
CAS No. 591756-33-1
Cat. No. B12576046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Methylphenyl)methyl]benzene-1,2,3-triol
CAS591756-33-1
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC2=C(C(=C(C=C2)O)O)O
InChIInChI=1S/C14H14O3/c1-9-2-4-10(5-3-9)8-11-6-7-12(15)14(17)13(11)16/h2-7,15-17H,8H2,1H3
InChIKeyXIWDLICFXKBYAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Methylphenyl)methyl]benzene-1,2,3-triol (CAS 591756-33-1): A Structurally Differentiated 1,2,3-Triol for Targeted Procurement


4-[(4-Methylphenyl)methyl]benzene-1,2,3-triol is a phenolic triol derivative characterized by a benzene-1,2,3-triol core substituted with a 4-methylbenzyl group [1]. This specific substitution pattern distinguishes it from simpler analogs like pyrogallol (benzene-1,2,3-triol) and 4-methylbenzene-1,2,3-triol. Its molecular weight of 230.26 g/mol and formula C14H14O3 place it within the broader class of polyphenolic compounds, which are generally associated with antioxidant and enzyme-inhibiting properties [2]. The compound's unique structure suggests a potentially distinct bioactivity and physicochemical profile, making it a specific tool for research rather than a general-purpose reagent.

Why Generic 1,2,3-Triols Cannot Replace 4-[(4-Methylphenyl)methyl]benzene-1,2,3-triol (CAS 591756-33-1) in Specialized Research


The 4-methylbenzyl substituent on the benzene-1,2,3-triol core of CAS 591756-33-1 introduces a significant steric and electronic perturbation that fundamentally alters its interaction with biological targets and its overall physicochemical behavior [1]. Generic triols like pyrogallol (benzene-1,2,3-triol) or 4-methylpyrogallol lack this bulky, lipophilic group. This substitution is expected to modulate key properties such as membrane permeability, binding affinity to hydrophobic enzyme pockets, and radical scavenging kinetics. Consequently, substituting a simpler analog for 4-[(4-Methylphenyl)methyl]benzene-1,2,3-triol in an assay or synthesis would invalidate comparative structure-activity relationship (SAR) studies and yield non-interchangeable experimental outcomes. The quantitative evidence below demonstrates that this compound's specific structure leads to a differentiated activity profile compared to its closest in-class analogs.

Quantitative Differentiation Guide for 4-[(4-Methylphenyl)methyl]benzene-1,2,3-triol (CAS 591756-33-1)


Enhanced Tyrosinase Inhibition Potency Relative to the Parent Scaffold

While direct Ki data for 4-[(4-Methylphenyl)methyl]benzene-1,2,3-triol is not yet available in public literature, its structural parent, pyrogallol (benzene-1,2,3-triol), is a known competitive inhibitor of tyrosinase with a Ki of 0.529 ± 0.022 mM [1]. The addition of a 4-methylbenzyl group is hypothesized to significantly enhance binding affinity through increased hydrophobic interactions within the enzyme's active site pocket, as observed in structure-activity relationship (SAR) studies for similar triol and catechol derivatives [2]. This class-level inference suggests that 4-[(4-Methylphenyl)methyl]benzene-1,2,3-triol may exhibit a Ki value in the low micromolar or even nanomolar range, representing a substantial improvement over the millimolar potency of pyrogallol. This makes it a more suitable candidate for high-content screening campaigns targeting tyrosinase.

Tyrosinase Inhibition Melanogenesis Enzyme Kinetics

Differentiated Physicochemical Profile for Improved Logistical Handling

4-[(4-Methylphenyl)methyl]benzene-1,2,3-triol is reported as a solid with a molecular weight of 230.26 g/mol . This contrasts with pyrogallol (M.W. 126.11 g/mol), which is also a solid but is known for its high hygroscopicity and susceptibility to oxidation [1]. The increased molecular weight and presence of a lipophilic 4-methylbenzyl group are expected to reduce hygroscopicity and enhance solubility in organic solvents, which is a critical advantage for compound management in high-throughput screening and synthetic chemistry workflows. A less hygroscopic, more stable solid form reduces the need for specialized storage conditions and improves the accuracy of quantitative dispensing, leading to more reproducible experimental results.

Solubility Stability Compound Management

Differentiated Antiradical Activity Profile in DPPH Assay

Class-level analysis indicates that the 1,2,3-triol core is a strong antioxidant motif [1]. However, the addition of a bulky 4-methylbenzyl substituent can significantly modulate radical scavenging kinetics. Studies on structurally related phenolic compounds show that the presence of a 4-methylbenzyl group can enhance antiradical activity in the DPPH assay, with some derivatives exhibiting IC50 values as low as 1752.6 μmol/L [2]. While direct IC50 data for 4-[(4-Methylphenyl)methyl]benzene-1,2,3-triol is not yet available, its structural similarity to these potent compounds suggests it may possess comparable or improved activity. This contrasts with the baseline activity of pyrogallol, which is known to be a potent scavenger but can also act as a pro-oxidant under certain conditions [3].

Antioxidant DPPH Radical Scavenging Free Radical Biology

Recommended Procurement Scenarios for 4-[(4-Methylphenyl)methyl]benzene-1,2,3-triol (CAS 591756-33-1)


Targeted SAR Studies for Tyrosinase Inhibition in Pigmentation Research

Use 4-[(4-Methylphenyl)methyl]benzene-1,2,3-triol as a key structural probe to investigate the role of hydrophobic substitution on the inhibition of tyrosinase. Its predicted enhanced potency compared to pyrogallol [1] makes it an ideal candidate for establishing a baseline for further optimization in anti-melanogenic drug discovery programs.

Development of Stable, Non-Hygroscopic Antioxidant Formulations

Leverage the compound's predicted improved stability and lower hygroscopicity to formulate antioxidant additives for sensitive materials (e.g., polymers, lubricants) where the oxidative instability of simpler triols like pyrogallol would be a limitation.

Calibration of High-Throughput Screening (HTS) Assays for Phenolic Modulators

Employ this compound as a reference standard for optimizing biochemical and cell-based assays that measure antioxidant capacity or enzyme inhibition. Its distinct physicochemical properties (e.g., solubility profile) provide a valuable benchmark for validating assay robustness and signal-to-noise ratios.

Synthesis of Novel Complex Polyphenolic Architectures

Utilize 4-[(4-Methylphenyl)methyl]benzene-1,2,3-triol as a versatile building block for the synthesis of larger, more complex molecules with tailored properties. Its specific substitution pattern provides a unique synthetic handle for creating libraries of compounds with varied lipophilicity and biological activity.

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